molecular formula C10H6ClN3O2 B13142328 6-Chloro-3-nitro-2,4'-bipyridine CAS No. 90679-38-2

6-Chloro-3-nitro-2,4'-bipyridine

Cat. No.: B13142328
CAS No.: 90679-38-2
M. Wt: 235.62 g/mol
InChI Key: WAJUWQHFQNIJIZ-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-2,4’-bipyridine is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 3rd position on the bipyridine structure. Bipyridines and their derivatives are extensively used in various applications, including as ligands in coordination chemistry, catalysts, and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitro-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of bipyridine derivatives, including 6-Chloro-3-nitro-2,4’-bipyridine, often employs metal-catalyzed cross-coupling reactions. These methods are favored due to their efficiency and high yield. The use of nickel or palladium catalysts is common, and the reactions are typically carried out under controlled temperature and pressure conditions to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-nitro-2,4’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-3-nitro-2,4’-bipyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Chloro-3-nitro-2,4’-bipyridine is unique due to the specific electronic effects imparted by the chlorine and nitro groups. These substituents can influence the compound’s reactivity, coordination behavior, and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

90679-38-2

Molecular Formula

C10H6ClN3O2

Molecular Weight

235.62 g/mol

IUPAC Name

6-chloro-3-nitro-2-pyridin-4-ylpyridine

InChI

InChI=1S/C10H6ClN3O2/c11-9-2-1-8(14(15)16)10(13-9)7-3-5-12-6-4-7/h1-6H

InChI Key

WAJUWQHFQNIJIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])C2=CC=NC=C2)Cl

Origin of Product

United States

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